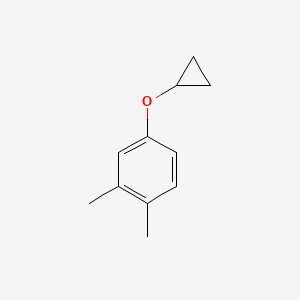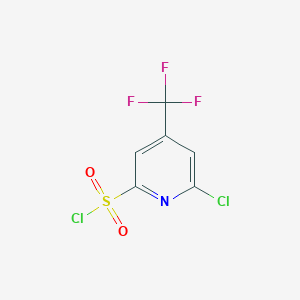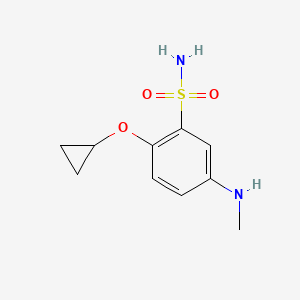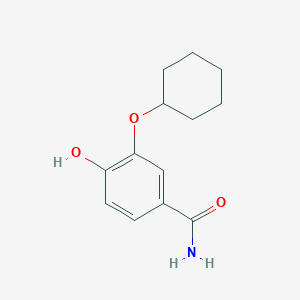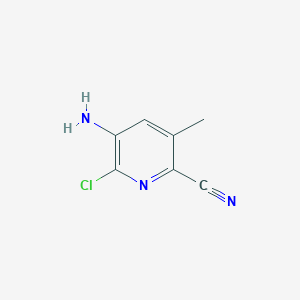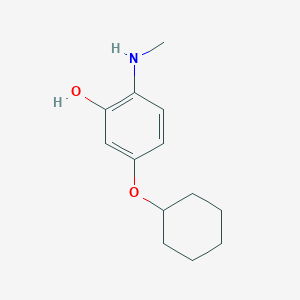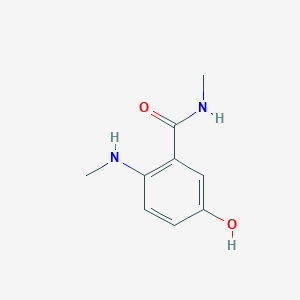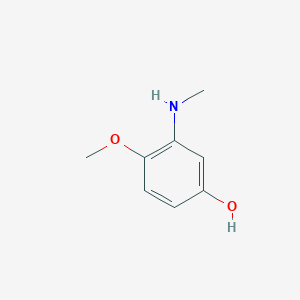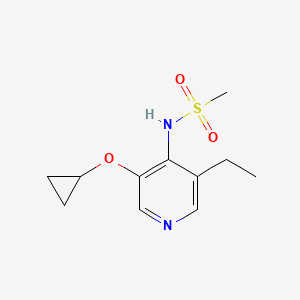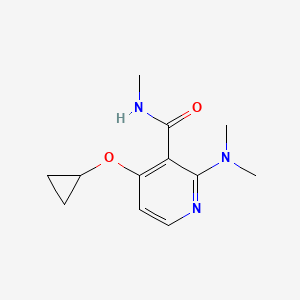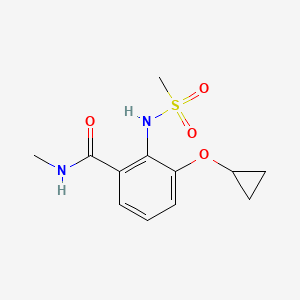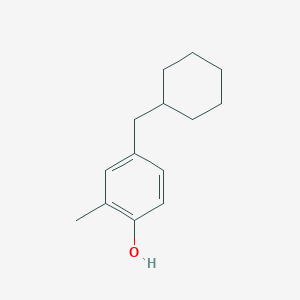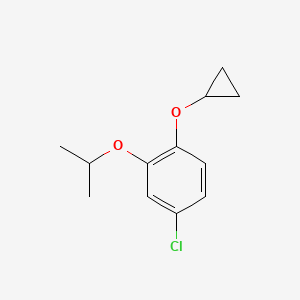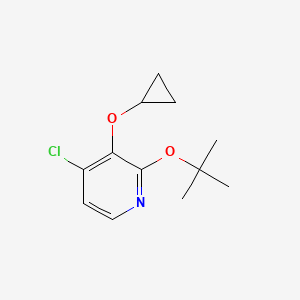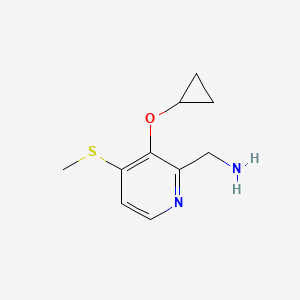
(3-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanamine is an organic compound with the molecular formula C10H14N2OS and a molecular weight of 210.30 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methylthio group, and a pyridinylmethanamine moiety. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclopropoxy and methylthio groups.
Introduction of the Methanamine Group: The methanamine group is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. standard organic synthesis techniques, such as those used in the preparation of similar pyridine derivatives, are likely employed.
化学反応の分析
Types of Reactions
(3-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanamine undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
(3-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanamine is used in several scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential ligand for biological assays.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a precursor in chemical manufacturing processes.
作用機序
The mechanism of action of (3-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- (3-Cyclopropoxy-6-(methylthio)pyridin-2-YL)methanamine : Similar in structure but with the methylthio group at a different position.
- (5-Cyclopropoxy-4-methylpyridin-3-yl)methanamine : Another pyridine derivative with different substituents.
Uniqueness
(3-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanamine is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
特性
分子式 |
C10H14N2OS |
|---|---|
分子量 |
210.30 g/mol |
IUPAC名 |
(3-cyclopropyloxy-4-methylsulfanylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C10H14N2OS/c1-14-9-4-5-12-8(6-11)10(9)13-7-2-3-7/h4-5,7H,2-3,6,11H2,1H3 |
InChIキー |
CCKWADNBYACXED-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C(=NC=C1)CN)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


